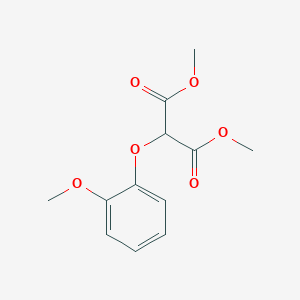

Dimethyl 2-(2-methoxyphenoxy)malonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(2-methoxyphenoxy)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-15-8-6-4-5-7-9(8)18-10(11(13)16-2)12(14)17-3/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUXKADXTZOBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514170 | |

| Record name | Dimethyl (2-methoxyphenoxy)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150726-89-9 | |

| Record name | Propanedioic acid, 2-(2-methoxyphenoxy)-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150726-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (2-methoxyphenoxy)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanedioic acid, 2-(2-methoxyphenoxy)-, 1,3-dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Dimethyl 2-(2-methoxyphenoxy)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethyl 2-(2-methoxyphenoxy)malonate, a valuable intermediate in organic synthesis.[1][2] This document details two established synthetic protocols, outlines the compound's key physicochemical and spectral properties, and includes predicted infrared spectroscopic data. Furthermore, this guide presents a logical workflow for its synthesis and a conceptual diagram illustrating its potential structure-activity relationships based on the bioactivities of related compounds.

Introduction

This compound is a malonate ester derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly those incorporating a methoxyphenyl moiety.[1][3] Its structural features, including the reactive methylene group flanked by two ester functionalities, allow for a variety of chemical transformations such as alkylation, condensation, and cyclization reactions.[3] This makes it a compound of interest in medicinal chemistry for the development of novel bioactive compounds.[3] This guide summarizes the available scientific data on its synthesis and characterization to support further research and development.

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported, both involving the reaction of guaiacol (2-methoxyphenol) with a malonate derivative.

Experimental Protocols

Method 1: Synthesis using Sodium Methoxide in Methanol

This procedure involves the reaction of guaiacol with dimethyl 2-chloromalonate in the presence of a sodium methoxide solution.

-

Materials:

-

Guaiacol (12.5 g, 0.100 mol, 1.0 eq.)

-

Dimethyl 2-chloromalonate (19.0 g, 0.114 mol, 1.14 eq.)

-

Sodium (2.3 g, 0.10 mol, 1.0 eq.)

-

Methanol (75 ml)

-

Toluene

-

Deionized water

-

1% Aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A solution of sodium methoxide is prepared by slowly adding sodium to methanol.

-

This sodium methoxide solution is then added dropwise to a stirred mixture of guaiacol and dimethyl 2-chloromalonate.

-

The reaction mixture is stirred at 45 °C for 1 hour.

-

After the reaction is complete, the volatile components are removed by rotary evaporation.

-

The remaining residue is dissolved in toluene and washed sequentially with deionized water and 1% aqueous sodium bicarbonate.

-

The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.

-

Method 2: Synthesis using Sodium Hydroxide in Toluene

This alternative method utilizes sodium hydroxide as the base and toluene as the solvent.

-

Materials:

-

Guaiacol (200 g, 1.61 mol)

-

Sodium hydroxide (67.6 g, 1.692 mol)

-

Dimethyl 2-chloromalonate (321.8 g, 1.93 mol)

-

Toluene (1 L)

-

-

Procedure:

-

Guaiacol is dissolved in toluene at room temperature, followed by the addition of sodium hydroxide.

-

The mixture is heated to reflux to remove water azeotropically.

-

Dimethyl 2-chloromalonate is then added at 65 °C over a period of 30 minutes.

-

The reaction mixture is heated to reflux and stirred for 3 hours.

-

After cooling, the solution is concentrated to yield the product.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization Data

The synthesized this compound is typically obtained as a viscous oil or a white to off-white solid.[3][4]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₆ | [4] |

| Molecular Weight | 254.24 g/mol | [4] |

| Appearance | Viscous oil or white to off-white solid | [3][4] |

| Boiling Point | 131 °C (literature value 128 °C) | [4] |

| Solubility | Soluble in common organic solvents like dichloromethane and methanol. | [3] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity & Integration |

| 7.12-7.00 | (m, 2H) |

| 6.98-6.90 | (m, 1H) |

| 6.90-6.82 | (m, 1H) |

| 5.27 | (s, 1H) |

| 3.85 | (s, 3H) |

| 3.84 | (s, 6H) |

| Reference: | [4] |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 166.2 | (2C, C=O) |

| 150.4 | (Ar-C) |

| 146.0 | (Ar-C) |

| 124.4 | (Ar-CH) |

| 120.8 | (Ar-CH) |

| 119.0 | (Ar-CH) |

| 112.5 | (Ar-CH) |

| 78.4 | (CH) |

| 55.8 | (OCH₃) |

| 53.0 | (2C, OCH₃) |

| Reference: | [4] |

3.2.2. Mass Spectrometry (MS)

| Technique | Value |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₂H₁₄O₆ [M+H]⁺: 255.0869, Found: 255.0870 |

| Reference: | [4] |

3.2.3. Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound was not found in the reviewed literature. However, based on its functional groups, the following characteristic absorption bands can be predicted:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic, -OCH₃ and -CH) | 3000-2850 |

| C=O stretching (ester) | ~1750-1735 (strong) |

| C=C stretching (aromatic) | ~1600 and ~1475 |

| C-O-C stretching (aryl ether) | ~1250 (asymmetric) and ~1040 (symmetric) |

| C-O stretching (ester) | ~1200-1000 |

Potential Biological Relevance

While no specific signaling pathways involving this compound have been elucidated, its structural components, the 2-methoxyphenol (guaiacol) and malonate moieties, are present in various biologically active molecules. This suggests potential for this compound to be a precursor for molecules targeting a range of biological processes. For instance, it is a precursor for the synthesis of dual endothelin receptor antagonists and molecules targeting neurodegenerative diseases.[3]

Conceptual Diagram of Structure-Activity Relationships

Caption: Potential structure-activity relationships of this compound.

Conclusion

This technical guide has consolidated the available information on the synthesis and characterization of this compound. The detailed experimental protocols and comprehensive characterization data, including NMR and mass spectrometry, provide a solid foundation for researchers. While a specific infrared spectrum is not available, the predicted absorption bands offer guidance for its identification. The provided diagrams for the synthesis workflow and potential bioactivity offer a clear visual representation of its preparation and potential applications in drug discovery and development. This document serves as a valuable resource for scientists working with this versatile chemical intermediate.

References

Physical and chemical properties of Dimethyl 2-(2-methoxyphenoxy)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in organic synthesis and pharmaceutical research. This document outlines its chemical identity, physicochemical characteristics, and detailed experimental protocols for its synthesis.

Core Properties and Identifiers

This compound, with the CAS number 150726-89-9, is a malonate ester derivative that serves as a versatile building block in the creation of complex molecular structures, particularly those incorporating a methoxyphenyl moiety.[1] It is primarily utilized in the development of various bioactive compounds.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 150726-89-9[2][3][4][5] |

| Molecular Formula | C₁₂H₁₄O₆[2][3][4][5][6] |

| Molecular Weight | 254.24 g/mol [2][3][5][6][7] |

| IUPAC Name | dimethyl 2-(2-methoxyphenoxy)propanedioate[2] |

| Synonyms | Dimethyl (2-methoxyphenoxy)malonate, Propanedioic acid, (2-methoxyphenoxy)-, dimethyl ester, Dimethyl (o-methoxyphenoxy)malonate, 2-(2-Methoxyphenoxy)malonic acid dimethyl ester[4][8] |

| EINECS | 604-747-9[3][7] |

| MDL Number | MFCD06797652[3][5][7] |

Physicochemical Characteristics

The compound's physical state is reported as a colorless to pale yellow liquid or a white to off-white solid.[1][8][9] It is soluble in common organic solvents such as dichloromethane and methanol.[1][7][8]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid / White to off-white solid | [1][8][9] |

| Boiling Point (Predicted) | 320.5 ± 27.0 °C | [7][8] |

| Density (Predicted) | 1.206 ± 0.06 g/cm³ | [7][8] |

| pKa (Predicted) | 12.17 ± 0.59 | [7][8] |

| XLogP3 | 1.9 | [2][6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

| Rotatable Bond Count | 7 | [6] |

| Exact Mass | 254.07903816 g/mol | [2][6] |

| Monoisotopic Mass | 254.07903816 g/mol | [2][6] |

| Topological Polar Surface Area | 71.1 Ų | [2][6] |

| Heavy Atom Count | 18 | [6] |

| Formal Charge | 0 | [6] |

Experimental Protocols: Synthesis

This compound is commonly synthesized via the O-alkylation of guaiacol with a malonate derivative. Below are detailed methodologies from published procedures.

Synthesis from Guaiacol and Dimethyl 2-chloromalonate

This protocol describes a common and efficient method for the preparation of this compound.

Materials:

-

Guaiacol (4)

-

Toluene

-

Sodium hydroxide

-

Dimethyl 2-chloromalonate (1a)

-

Deionized water

-

1% aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature.

-

Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.

-

Heat the reaction mixture to reflux to remove water azeotropically.

-

Cool the mixture to 65 °C and add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) over a period of 30 minutes.

-

Heat the reaction mixture to reflux and stir for 3 hours.

-

After cooling, wash the reaction mixture with a 10% aqueous sodium chloride solution (1 L).

-

The residue can also be dissolved in toluene and washed sequentially with deionized water and 1% aqueous sodium bicarbonate.[3]

-

Dry the organic phase over anhydrous sodium sulfate.[3]

-

Concentrate the solution under reduced pressure to yield the final product.[3]

This procedure is reported to yield approximately 385 g (94%) of this compound as a viscous oil.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

For research use only, not intended for diagnostic or therapeutic applications.[1][10] Users should consult the Safety Data Sheet (SDS) for detailed handling instructions. Hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2]

Applications in Research and Development

This compound is a crucial precursor in the synthesis of various pharmaceutical compounds.[9] Its reactive structure allows for a variety of chemical transformations, making it a valuable tool in medicinal chemistry for creating novel drug candidates.[1] It has been used in the development of dual endothelin receptor antagonists for cardiovascular research and as a precursor for molecules targeting neurodegenerative diseases.[1]

References

- 1. This compound|CAS 150726-89-9 [benchchem.com]

- 2. This compound | C12H14O6 | CID 12967085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 150726-89-9 [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 7. This compound , 95% , 150726-89-9 - CookeChem [cookechem.com]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound (150726-89-9) at Nordmann - nordmann.global [nordmann.global]

- 10. scbt.com [scbt.com]

Technical Guide: Properties and Applications of Dimethyl 2-(2-methoxyphenoxy)malonate (CAS 150726-89-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of Dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in the synthesis of advanced pharmaceutical compounds.

Chemical and Physical Properties

This compound is a diester with the CAS Registry Number 150726-89-9.[1][2] It serves as a crucial building block in organic synthesis, particularly in the development of complex heterocyclic structures.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | dimethyl 2-(2-methoxyphenoxy)propanedioate | [1][4] |

| Synonyms | Dimethyl (o-methoxyphenoxy)malonate, 2-(2-Methoxyphenoxy)malonic acid dimethyl ester | [1][2] |

| CAS Number | 150726-89-9 | [1][2] |

| Molecular Formula | C12H14O6 | [1][2] |

| Molecular Weight | 254.24 g/mol | [3][4] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 320.5 ± 27.0 °C (Predicted) | |

| Density | 1.206 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Dichloromethane and Methanol | [3] |

| SMILES | COC1=CC=CC=C1OC(C(=O)OC)C(=O)OC | [2] |

| InChIKey | SBUXKADXTZOBJV-UHFFFAOYSA-N |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the O-alkylation of guaiacol with dimethyl chloromalonate.

Experimental Protocol: Synthesis from Guaiacol and Dimethyl Chloromalonate

Materials:

-

Guaiacol

-

Dimethyl 2-chloromalonate

-

Sodium metal

-

Methanol

-

Toluene

-

Deionized water

-

1% aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium methoxide is prepared by slowly dissolving sodium metal (1.0 eq.) in methanol.

-

The sodium methoxide solution is added dropwise to a stirred mixture of guaiacol (1.0 eq.) and dimethyl 2-chloromalonate (1.14 eq.).

-

The reaction mixture is stirred at 45 °C for 1 hour.

-

Upon completion of the reaction, volatile components are removed using a rotary evaporator.

-

The resulting residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous solution of sodium bicarbonate.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Application in the Synthesis of Bosentan

This compound is a pivotal intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist. Bosentan is utilized in the treatment of pulmonary arterial hypertension (PAH). The synthesis of Bosentan from this malonate derivative involves a multi-step process that constructs the core pyrimidine structure of the final drug molecule.

The general synthetic strategy involves the reaction of this compound with other precursors to form a substituted pyrimidine ring, which is then further modified to yield Bosentan.

Mechanism of Action of Bosentan and the Endothelin Signaling Pathway

Bosentan functions as a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[5] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, plays a significant role in the pathophysiology of pulmonary arterial hypertension.[5]

The binding of ET-1 to ETA receptors on vascular smooth muscle cells mediates vasoconstriction and cellular proliferation.[5][6] ETB receptors are located on both endothelial and smooth muscle cells.[5] On endothelial cells, their activation leads to the release of vasodilators like nitric oxide and prostacyclin, and they are also involved in the clearance of ET-1.[5][6] On smooth muscle cells, ETB receptors also mediate vasoconstriction.

By blocking both ETA and ETB receptors, Bosentan inhibits the downstream signaling cascades initiated by ET-1, leading to vasodilation and a reduction in pulmonary vascular resistance.[5]

The endothelin signaling pathway is complex, involving G-protein coupled receptors that can activate multiple downstream effectors. The primary pathway for vasoconstriction involves the activation of Gq proteins, leading to an increase in intracellular calcium.

References

- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 6. pharmacyfreak.com [pharmacyfreak.com]

An In-depth Technical Guide to Dimethyl 2-(2-methoxyphenoxy)malonate: Structure, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(2-methoxyphenoxy)malonate is a key chemical intermediate with significant applications in pharmaceutical synthesis. This technical guide provides a comprehensive overview of its structure, molecular formula, and physicochemical properties. Detailed experimental protocols for its synthesis are presented, alongside its critical role as a precursor in the manufacturing of Bosentan, a dual endothelin receptor antagonist. Furthermore, this document elucidates the signaling pathway of endothelin receptors, the therapeutic target of Bosentan, providing context for the utility of this compound in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is an organic compound that serves as a versatile building block in organic synthesis.[1][2] Its unique structure, featuring a methoxyphenoxy group attached to a malonic ester, makes it a valuable precursor for more complex molecules.[1]

Structure and Molecular Formula

The chemical structure of this compound is characterized by a central malonate core, with one of the alpha-hydrogens replaced by a 2-methoxyphenoxy group.

Molecular Formula: C₁₂H₁₄O₆[1][3][4]

IUPAC Name: dimethyl 2-(2-methoxyphenoxy)propanedioate[1]

CAS Number: 150726-89-9[1][3][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 254.24 g/mol | [1][3][4] |

| Appearance | White to off-white solid or viscous oil | [1][3][5] |

| Boiling Point | 320.5 ± 27.0 °C (Predicted) | [3] |

| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Dichloromethane and Methanol | [1][3][5] |

| Storage | Sealed in a dry environment at room temperature | [1][3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the O-alkylation of guaiacol with a halomalonate derivative. The following protocol is a well-established method for its preparation.[6]

Materials and Reagents

-

Guaiacol (2-methoxyphenol)

-

Dimethyl 2-chloromalonate

-

Sodium hydroxide

-

Toluene

-

Anhydrous sodium sulfate

-

Deionized water

-

1% aqueous sodium bicarbonate

Synthesis Procedure

-

Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) at room temperature.[6]

-

Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.[6]

-

Heat the reaction mixture to reflux to azeotropically remove water.[6]

-

After the azeotropic removal of water, add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) at 65 °C over a period of 30 minutes.[6]

-

Heat the reaction mixture to reflux temperature and stir for 3 hours.[6]

-

Cool the reaction mixture and wash with a 10% sodium chloride solution (1 L).[6]

-

Concentrate the organic phase to yield this compound. The typical yield is around 94% (385 g).[6]

Purification

The crude product can be further purified by dissolving the residue in toluene and washing sequentially with deionized water and 1% aqueous sodium bicarbonate.[3] The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the final product as a viscous oil.[3]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Spectral Data | Values | Reference |

| ¹H NMR (CDCl₃) | δ 7.12-7.00 (m, 2H), 6.98-6.90 (m, 1H), 6.90-6.82 (m, 1H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H) | [3] |

| ¹³C NMR (CDCl₃) | δ 166.2 (2C), 150.4, 146.0, 124.4, 120.8, 119.0, 112.5, 78.4, 55.8, 53.0 (2C) | [3] |

| HRMS (M+H⁺) | Calculated: 255.0869, Measured: 255.0870 | [3] |

Application in Drug Development: Synthesis of Bosentan

This compound is a crucial intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension (PAH).[6] Bosentan's therapeutic effect is derived from its ability to block the binding of endothelin-1 to both ETA and ETB receptors, leading to vasodilation.[1][3]

Synthetic Pathway to Bosentan

The synthesis of Bosentan from this compound involves a multi-step process. A generalized workflow is depicted below.

Caption: Synthetic workflow from starting materials to Bosentan.

Experimental Protocol for Bosentan Synthesis (Illustrative)

The following is a generalized protocol illustrating the key transformations from the Bosentan precursor, which is synthesized from this compound.

-

Formation of the Bosentan Precursor: The this compound is reacted with a suitable pyrimidine derivative and 4-tert-butylbenzenesulfonamide in a condensation reaction to form p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.[7] This reaction is often carried out in a solvent such as dimethyl sulfoxide (DMSO).[7]

-

Final Condensation with Ethylene Glycol: The Bosentan precursor is then reacted with sodium ethylene glycolate (prepared from ethylene glycol and a strong base like sodium hydroxide) to yield Bosentan.[7][8] This final step involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring with the hydroxyethoxy group.[7]

-

Purification: The crude Bosentan is typically purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield the final active pharmaceutical ingredient.[9]

Mechanism of Action: The Endothelin Signaling Pathway

Bosentan exerts its therapeutic effect by antagonizing the endothelin (ET) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two main receptor subtypes: ETA and ETB.[6]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[1][6]

-

ETB Receptors: Found on both endothelial and smooth muscle cells. On endothelial cells, they mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in clearing circulating ET-1. On smooth muscle cells, they can also mediate vasoconstriction.[1][6]

In pulmonary arterial hypertension, elevated levels of ET-1 lead to excessive vasoconstriction and vascular remodeling. Bosentan, by blocking both ETA and ETB receptors, inhibits these detrimental effects, resulting in vasodilation and a decrease in pulmonary vascular resistance.[1][10]

Caption: Bosentan blocks both ETA and ETB endothelin receptors.

Conclusion

This compound is a fundamentally important molecule in the synthesis of the life-saving drug Bosentan. Its well-defined chemical properties and established synthetic routes make it a reliable starting material for pharmaceutical manufacturing. Understanding the structure and reactivity of this intermediate, in conjunction with the biological pathways it ultimately influences, is crucial for researchers and professionals in the field of drug development. This guide provides a comprehensive foundation for the continued study and application of this compound in medicinal chemistry.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bosentan - Wikipedia [en.wikipedia.org]

- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelin receptor - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 7. US20130245259A1 - Process for the preparation of bosentan monohydrate - Google Patents [patents.google.com]

- 8. WO2009083739A1 - Method of synthesis of bosentan, its polymorphic forms and its salts - Google Patents [patents.google.com]

- 9. WO2010012637A1 - Process for the preparation of bosentan - Google Patents [patents.google.com]

- 10. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of Dimethyl 2-(2-methoxyphenoxy)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2-(2-methoxyphenoxy)malonate, a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₁₄O₆, with a molecular weight of 254.24 g/mol .[1] The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Data

Solvent: CDCl₃ Frequency: Not specified in the available data.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.12-7.00 | m | 2H | Aromatic protons |

| 6.98-6.90 | m | 1H | Aromatic proton |

| 6.90-6.82 | m | 1H | Aromatic proton |

| 5.27 | s | 1H | O-CH-(COOCH₃)₂ |

| 3.85 | s | 3H | Ar-OCH₃ |

| 3.84 | s | 6H | 2 x -COOCH₃ |

Table 1: ¹H NMR spectroscopic data for this compound. [1]

¹³C NMR Data

Solvent: CDCl₃ Frequency: Not specified in the available data.

| Chemical Shift (δ) ppm | Assignment |

| 166.2 | 2 x C=O (ester) |

| 150.4 | Aromatic C-O |

| 146.0 | Aromatic C-O |

| 124.4 | Aromatic CH |

| 120.8 | Aromatic CH |

| 119.0 | Aromatic CH |

| 112.5 | Aromatic CH |

| 78.4 | O-CH-(COOCH₃)₂ |

| 55.8 | Ar-OCH₃ |

| 53.0 | 2 x -COOCH₃ |

Table 2: ¹³C NMR spectroscopic data for this compound. [1]

Mass Spectrometry Data

Technique: High-Resolution Mass Spectrometry (HRMS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Formula | C₁₂H₁₄O₆ |

| Calculated m/z (M+H)⁺ | 255.0869 |

| Measured m/z (M+H)⁺ | 255.0870 |

Table 3: High-Resolution Mass Spectrometry data for this compound. [1]

Infrared (IR) Spectroscopy

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration |

| ~3000-2850 | C-H | Alkyl and Aryl C-H stretch |

| ~1750-1730 | C=O | Ester carbonyl stretch |

| ~1600, ~1480 | C=C | Aromatic ring stretch |

| ~1250-1000 | C-O | Ether and Ester C-O stretch |

Table 4: Predicted characteristic Infrared absorption bands for this compound.

Experimental Protocols

The following protocols are based on the synthesis and characterization of this compound as described in the literature.[1]

Synthesis of this compound

-

Reaction Setup: A solution of sodium methoxide is prepared by dissolving sodium metal in methanol. This solution is then added dropwise to a stirred mixture of guaiacol and dimethyl 2-chloromalonate.

-

Reaction Conditions: The reaction mixture is stirred at 45°C for 1 hour.

-

Work-up: Upon completion, the volatile components are removed by rotary evaporation. The resulting residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.

-

Purification: The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a viscous oil.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.

-

Infrared Spectroscopy: While not explicitly detailed for the final product, IR spectra of related compounds are typically recorded using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film on KBr plates or as a solution in a suitable solvent like chloroform.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

The Multifaceted Biological Activities of 2-Methoxyphenol Compounds: A Technical Guide

Introduction

2-Methoxyphenol, commonly known as guaiacol, and its derivatives are a class of naturally occurring organic compounds found in various plant species and wood smoke.[1][2] These compounds have garnered significant scientific interest due to their diverse biological activities, which position them as promising candidates for therapeutic and industrial applications.[3][4] This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of 2-methoxyphenol compounds, intended for researchers, scientists, and professionals in drug development. The guide details the underlying mechanisms of action, presents quantitative data for comparative analysis, and outlines the experimental protocols for evaluating these biological effects.

Antioxidant Activity

2-Methoxyphenol and its derivatives are recognized for their potent antioxidant properties, primarily attributed to the hydroxyl group on the phenolic ring, which can donate a hydrogen atom to neutralize free radicals.[5] This activity mitigates oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[5]

Mechanism of Action

The primary mechanism of antioxidant action for 2-methoxyphenol compounds is free radical scavenging.[6][7] The presence of the methoxy group further enhances this activity. These compounds can effectively scavenge various reactive oxygen species (ROS), contributing to their protective effects against oxidative damage.[6] The antioxidant capacity is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or their capacity to reduce ferric ions (FRAP).[8][9]

Quantitative Antioxidant Data

The antioxidant activities of various 2-methoxyphenol derivatives have been quantified using several standard assays. The table below summarizes the 50% inhibitory concentration (IC50) values from DPPH radical scavenging assays for selected compounds.

| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |

| Diapocynin | 20.3 | [10] |

| Resveratrol | 42.7 | [10] |

| 2-Methoxyhydroquinone | 64.3 | [10] |

| Apocynin | 146.6 | [10] |

| 4-Amino-2-methoxyphenol | 410 | [10] |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[8]

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh methanolic solution of DPPH (e.g., 0.2 mM).[11]

-

In a 96-well microplate, add a specific volume of the test compound solution at various concentrations to the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

-

Measure the absorbance at a wavelength between 515-517 nm using a microplate reader.[8]

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[12]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Principle: The ABTS radical cation (ABTS•+) is generated by the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance is measured.[12]

Procedure:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[12]

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[12]

-

Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.[8]

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[8]

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the test compound to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[8]

-

Measure the absorbance at 593 nm.[8]

-

A standard curve is typically generated using a known antioxidant like Trolox or FeSO₄.

Anti-inflammatory Activity

Several 2-methoxyphenol compounds have demonstrated significant anti-inflammatory effects, making them potential candidates for the treatment of inflammatory diseases.[13][14]

Mechanism of Action

The anti-inflammatory properties of these compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. This includes the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[13][15] For instance, 2-methoxy-4-vinylphenol has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[13] This inhibition is associated with the suppression of NF-κB activation and MAPK phosphorylation.[13]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of methoxyphenolic compounds has been quantified by measuring the inhibition of various inflammatory mediators. The IC50 values for the inhibition of cytokine production in TNF-α stimulated human airway cells are presented below.

| Compound | IL-6 Inhibition IC50 (µM) | CCL5 Inhibition IC50 (µM) | Reference |

| Diapocynin | 20.3 | 21.5 | [10] |

| Resveratrol | 42.7 | 45.1 | [10] |

| 2-Methoxyhydroquinone | 64.3 | 68.9 | [10] |

| Apocynin | 146.6 | 152.3 | [10] |

| 4-Amino-2-methoxyphenol | 410 | 425 | [10] |

Experimental Protocols for Anti-inflammatory Assays

This assay is commonly used to quantify NO production by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is measured spectrophotometrically.[16]

Procedure:

-

Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.[16]

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.[16]

-

Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 24 hours.[16]

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to determine the nitrite concentration.[16]

This in vitro assay assesses the ability of a compound to inhibit thermally induced protein denaturation, which is a hallmark of inflammation.

Principle: When proteins are denatured by heat, they become turbid. An anti-inflammatory agent can prevent this denaturation, and the turbidity can be measured spectrophotometrically.[17]

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., egg albumin or bovine serum albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).[17]

-

A control group without the test compound is also prepared.

-

Incubate the mixtures at a specific temperature (e.g., 37°C) for a short period (e.g., 20 minutes).

-

Induce denaturation by heating at a higher temperature (e.g., 70°C) for a set time (e.g., 5 minutes).

-

After cooling, measure the absorbance (turbidity) of the solutions at a specific wavelength (e.g., 660 nm).

-

The percentage of inhibition is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.

Antimicrobial Activity

Guaiacol and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi, making them valuable in antimicrobial formulations.[5][18]

Mechanism of Action

The antimicrobial action of these phenolic compounds is largely attributed to their ability to disrupt microbial cell membranes.[5] Their interaction with the lipid bilayer increases membrane permeability, leading to the leakage of cellular contents and ultimately cell death.[5] Some derivatives have also been shown to inhibit biofilm formation.[18]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Eugenol | Staphylococcus aureus | 250 | [18] |

| Eugenol | Pseudomonas aeruginosa | 500 | [18] |

| Guaiacol | Fusarium graminearum | 1.838 mM | [19] |

Experimental Protocols for Antimicrobial Susceptibility Testing

This is a widely used method to determine the MIC of an antimicrobial agent.[20][21]

Principle: A standardized suspension of the microorganism is tested against serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.[20]

Procedure:

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microplate.[21]

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for turbidity or by using a microplate reader to measure absorbance. The MIC is the lowest concentration with no visible growth.[21]

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[20][22]

Principle: A paper disk impregnated with the antimicrobial agent is placed on an agar plate inoculated with the microorganism. The agent diffuses into the agar, and if the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[22]

Procedure:

-

Prepare a standardized inoculum of the microorganism and spread it evenly onto the surface of an appropriate agar plate.

-

Impregnate sterile paper disks with a known concentration of the test compound.

-

Place the disks onto the inoculated agar surface.

-

Incubate the plate under suitable conditions.

-

Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is indicative of the antimicrobial activity.

References

- 1. nbinno.com [nbinno.com]

- 2. An important raw material: Guaiacol_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. What is Guaiacol? Uses and Properties Explained [vinatiorganics.com]

- 5. What is the mechanism of Guaiacol? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

Solubility Profile of Dimethyl 2-(2-methoxyphenoxy)malonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethyl 2-(2-methoxyphenoxy)malonate (CAS No. 150726-89-9) is a malonate ester derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a methoxyphenoxy group, makes it a valuable precursor for creating complex molecules with potential therapeutic applications.[1] Understanding the solubility of this compound in different organic solvents is paramount for its effective use in reaction setups, purification processes, and formulation development. This guide summarizes the known solubility characteristics of this compound and provides a practical framework for determining its quantitative solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 150726-89-9 | [3] |

| Molecular Formula | C₁₂H₁₄O₆ | [4] |

| Molecular Weight | 254.24 g/mol | [4] |

| Appearance | White to off-white solid | [1][3] |

| Purity | ≥95% | [5] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Solubility Data

Currently, there is a lack of publicly available quantitative data on the solubility of this compound in various organic solvents. However, qualitative solubility information has been reported by several chemical suppliers. This information is summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Reference |

| Dichloromethane | Soluble | [1][3] |

| Methanol | Soluble | [1][3] |

Experimental Protocols

General Experimental Protocol for Determining the Solubility of this compound

The following is a general and robust protocol for determining the quantitative solubility of this compound in various organic solvents at different temperatures. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (e.g., methanol, dichloromethane, ethanol, acetone, ethyl acetate, toluene)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Solvent: Use high-purity, anhydrous solvents to avoid any influence of water on the solubility.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Addition of Solvent: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Allow the samples to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the bottom of the vial confirms saturation.

-

Sample Withdrawal and Filtration: After equilibration, carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of the compound in the solvent at the given temperature, typically expressed in mg/mL, g/100 mL, or mol/L.

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of a solid compound in an organic solvent.

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound.

Materials:

-

Guaiacol

-

Dimethyl 2-chloromalonate

-

Sodium methoxide solution in methanol

-

Toluene

-

Deionized water

-

1% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

A solution of sodium methoxide in methanol is slowly added to a stirred mixture of guaiacol and dimethyl 2-chloromalonate.

-

The reaction mixture is then heated (e.g., to 45°C) and stirred for a period of time (e.g., 1 hour).

-

After the reaction is complete, the volatile components are removed using a rotary evaporator.

-

The remaining residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.

-

The organic phase is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound.

Logical Relationship in Synthesis:

Caption: Logical flow of the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the currently available qualitative information and a detailed, practical protocol for its experimental determination. The provided methodologies for solubility testing and synthesis are intended to empower researchers to effectively work with this important pharmaceutical intermediate. The generation and publication of quantitative solubility data would be a valuable contribution to the scientific community, further facilitating the use of this compound in drug discovery and development.

References

An In-depth Technical Guide to Dimethyl 2-(2-methoxyphenoxy)malonate: From Discovery to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(2-methoxyphenoxy)malonate is a key chemical intermediate, pivotal in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and critical role in drug development. Detailed experimental protocols, quantitative data, and a visualization of its relevance in a key signaling pathway are presented to serve as a valuable resource for professionals in the field.

Introduction and Historical Context

The development of this compound is intrinsically linked to the broader history of malonic ester synthesis, a cornerstone of organic chemistry. The malonic ester synthesis is a versatile method for preparing carboxylic acids. While the specific first synthesis of this compound is not prominently documented, its conceptual foundation lies in the pioneering work on malonic esters.

The groundwork for reactions involving malonic esters was laid by chemists in the 19th century. English chemist William Henry Perkin Jr. was a notable figure who extensively used malonic ester synthesis for the creation of various organic compounds, including alicyclic structures.[1][2] The synthesis of aryl malonates, a class of compounds to which this compound belongs, traditionally presented challenges due to the lower reactivity of aryl halides compared to alkyl halides in the alkylation of diethyl malonate.[3] Over the years, advancements in catalysis, such as the use of copper(I) iodide, have enabled milder and more efficient synthesis of α-aryl malonates.[4][5]

This compound itself emerged as a valuable building block with the rise of complex, targeted therapeutics. Its utility is exemplified in its role as a crucial intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist.[6]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. This data is essential for its identification, handling, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₆ | [7][8] |

| Molecular Weight | 254.24 g/mol | [7][8] |

| CAS Number | 150726-89-9 | [7] |

| Appearance | Viscous oil | [7] |

| Boiling Point | 131 °C (literature value 128 °C) | [7] |

| ¹H NMR (CDCl₃) | δ 7.12-7.00 (m, 2H), 6.98-6.90 (m, 1H), 6.90-6.82 (m, 1H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H) | [7] |

| ¹³C NMR (CDCl₃) | δ 166.2 (2C), 150.4, 146.0, 124.4, 120.8, 119.0, 112.5, 78.4, 55.8, 53.0 (2C) | [7] |

| HRMS (M+H)⁺ | Calculated: 255.0869, Measured: 255.0870 | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the O-alkylation of guaiacol with a halomalonate derivative. Two representative experimental protocols are detailed below, providing different approaches to its preparation.

Protocol 1: Synthesis via Sodium Methoxide in Methanol

This protocol utilizes a sodium methoxide solution to deprotonate guaiacol, which then acts as a nucleophile in a substitution reaction with dimethyl 2-chloromalonate.

Experimental Procedure:

-

A solution of sodium methoxide is prepared by dissolving 2.3 g (0.10 mol) of sodium in 75 ml of methanol.

-

This solution is added dropwise to a stirred mixture of 12.5 g (0.100 mol) of guaiacol and 19.0 g (0.114 mol) of dimethyl 2-chloromalonate.

-

The reaction mixture is stirred at 45 °C for 1 hour.

-

Upon completion, the volatile components are removed by rotary evaporation.

-

The resulting residue is dissolved in toluene and washed sequentially with deionized water and a 1% aqueous sodium bicarbonate solution.

-

The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.

Yield: 20.0 g (78.7%) of this compound as a viscous oil.[7]

Protocol 2: Synthesis using Sodium Hydroxide in Toluene

This alternative protocol employs sodium hydroxide as the base and toluene as the solvent, with azeotropic removal of water.

Experimental Procedure:

-

Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.

-

Sodium hydroxide (67.6 g, 1.692 mol) is added to the solution.

-

The reaction mixture is heated to reflux, and water is removed azeotropically.

-

Dimethyl 2-chloromalonate (321.8 g, 1.93 mol) is then added at 65 °C over a period of 30 minutes.

-

The mixture is heated to reflux temperature and stirred for 3 hours.

-

After cooling, the reaction mixture is processed to yield the final product.

Yield: 385 g (94%) of this compound.[6]

Role in Drug Development and Medicinal Chemistry

This compound serves as a critical building block in the synthesis of various pharmaceutical compounds.[9] Its structure is particularly suited for creating molecules with a methoxyphenyl moiety, a common feature in many bioactive compounds.

Key Intermediate in the Synthesis of Bosentan

The most prominent application of this compound is as a key intermediate in the synthesis of Bosentan.[6] Bosentan is a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension.[10] The synthesis of Bosentan involves the reaction of this malonate derivative with other precursors to construct the core structure of the drug.

Endothelin Receptor Signaling Pathway and the Action of Bosentan

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in blood pressure regulation.[9][11] It exerts its effects by binding to two types of G protein-coupled receptors: endothelin receptor type A (ETA) and endothelin receptor type B (ETB).[9]

-

ETA receptors , located on vascular smooth muscle cells, primarily mediate vasoconstriction and cell proliferation.[12][13]

-

ETB receptors are found on both endothelial and smooth muscle cells. On endothelial cells, they mediate the release of vasodilators like nitric oxide and prostacyclin, and are involved in the clearance of ET-1. On smooth muscle cells, they can also contribute to vasoconstriction.[12][13]

In conditions like pulmonary arterial hypertension, the endothelin system is overactive, leading to excessive vasoconstriction and vascular remodeling.[10] Bosentan, synthesized from this compound, acts as a competitive antagonist at both ETA and ETB receptors.[12] By blocking these receptors, Bosentan inhibits the downstream signaling cascades initiated by ET-1, leading to vasodilation, reduced vascular resistance, and a decrease in pulmonary arterial pressure.[10][12]

Conclusion

This compound, while a seemingly simple molecule, holds a significant position in the landscape of pharmaceutical synthesis. Its history is rooted in the fundamental principles of organic chemistry, and its modern application underscores the importance of versatile intermediates in the development of life-saving medicines. The detailed synthetic protocols and an understanding of its role in the context of the endothelin signaling pathway provide a clear picture of its value to the scientific community. This guide serves as a comprehensive resource for researchers and professionals engaged in drug discovery and development, highlighting the journey of this molecule from a synthetic building block to a component of a crucial therapeutic agent.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. William Henry Perkin Jr. - Wikipedia [en.wikipedia.org]

- 3. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 4. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]

- 5. A general and mild copper-catalyzed arylation of diethyl malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. This compound | 150726-89-9 [chemicalbook.com]

- 8. This compound | C12H14O6 | CID 12967085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 13. pharmacyfreak.com [pharmacyfreak.com]

A Comprehensive Technical Guide to Dimethyl 2-(2-methoxyphenoxy)malonate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(2-methoxyphenoxy)malonate is a key chemical intermediate widely utilized in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its unique structural features make it a valuable building block for the creation of bioactive compounds. This technical guide provides an in-depth overview of its synonyms, chemical properties, detailed synthesis protocols, and its primary application as a precursor in the synthesis of the dual endothelin receptor antagonist, Bosentan.

Chemical Identity and Synonyms

To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms and identifiers for this compound is provided below.

| Identifier Type | Value |

| IUPAC Name | dimethyl 2-(2-methoxyphenoxy)propanedioate[1][2] |

| CAS Number | 150726-89-9[1][3][4][5] |

| Molecular Formula | C12H14O6[1][3][4] |

| Molecular Weight | 254.24 g/mol [1][3][4][5] |

| Synonyms | Propanedioic acid, (2-methoxyphenoxy)-, dimethyl ester; Dimethyl (o-methoxyphenoxy)malonate; Dimethyl 2-methoxyphenoxymalonate; 2-(2-Methoxyphenoxy)malonic acid dimethyl ester[1][6] |

Physicochemical Properties

General physicochemical properties of this compound are summarized in the following table.

| Property | Value |

| Appearance | Colorless to pale yellow liquid or white to off-white solid[2][4][7] |

| Boiling Point | 131 °C[3] |

| Solubility | Soluble in common organic solvents such as Dichloromethane and Methanol[2] |

| Storage | Sealed in a dry environment at room temperature[2][3] |

Synthesis of this compound

The synthesis of this compound is crucial for its application in further chemical transformations. Two detailed experimental protocols are presented below, offering alternative base and solvent systems.

Experimental Protocol 1: Synthesis using Sodium Methoxide in Methanol

This procedure details the synthesis via the reaction of guaiacol with dimethyl 2-chloromalonate using sodium methoxide as the base.

Materials:

-

Guaiacol

-

Dimethyl 2-chloromalonate

-

Sodium metal

-

Methanol

-

Toluene

-

Deionized water

-

1% aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium methoxide is prepared by slowly adding sodium metal (2.3 g, 0.10 mol) to methanol (75 ml).

-

The freshly prepared sodium methoxide solution is added dropwise to a stirred mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol).[3]

-

The reaction mixture is stirred at 45 °C for 1 hour.[3]

-

Upon completion of the reaction, the volatile components are removed by rotary evaporation.[3]

-

The resulting residue is dissolved in toluene.

-

The toluene solution is washed sequentially with deionized water and 1% aqueous sodium bicarbonate.[3]

-

The organic phase is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the final product.[3]

Quantitative Data:

| Parameter | Value |

| Yield | 20.0 g (78.7%)[3] |

| Appearance | Viscous oil[3] |

Experimental Protocol 2: Synthesis using Sodium Hydroxide in Toluene

This alternative protocol utilizes sodium hydroxide as the base and toluene as the solvent.

Materials:

-

Guaiacol

-

Dimethyl 2-chloromalonate

-

Sodium hydroxide

-

Toluene

-

10% Sodium chloride solution

Procedure:

-

Guaiacol (200 g, 1.61 mol) is dissolved in toluene (1 L) at room temperature.

-

Sodium hydroxide (67.6 g, 1.692 mol) is added to the solution.

-

The reaction mixture is heated to reflux, and water is separated azeotropically.

-

Dimethyl 2-chloromalonate (321.8 g, 1.93 mol) is then added at 65 °C over a period of 30 minutes.

-

The mixture is heated to reflux and stirred for 3 hours.

-

After cooling, the reaction mixture is washed with a 10% sodium chloride solution (1 L) and concentrated to yield the product.

Quantitative Data:

| Parameter | Value |

| Yield | 385 g (94%) |

Application in the Synthesis of Bosentan

This compound is a critical intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used for the treatment of pulmonary artery hypertension.[8][9] The following workflow illustrates the initial steps of the Bosentan synthesis where this malonate derivative is utilized.

Caption: Synthetic workflow for this compound and its use in Bosentan synthesis.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. The detailed synthetic protocols provided herein offer efficient and high-yield methods for its preparation. Its principal role as an intermediate in the synthesis of Bosentan underscores its significance in the development of therapeutics for cardiovascular diseases. This guide serves as a valuable technical resource for researchers and professionals engaged in organic synthesis and drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C12H14O6 | CID 12967085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 150726-89-9 [chemicalbook.com]

- 4. This compound (150726-89-9) at Nordmann - nordmann.global [nordmann.global]

- 5. This compound|CAS 150726-89-9 [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2010032261A1 - Process for preparation of bosentan - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates using Dimethyl 2-(2-methoxyphenoxy)malonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate and its subsequent application as a key intermediate in the synthesis of pharmaceutical compounds, notably as a precursor to the endothelin receptor antagonist, Bosentan.

Introduction

This compound is a versatile chemical intermediate primarily utilized in the development of pharmaceuticals containing a methoxyphenyl structural motif.[1] Its reactivity makes it a valuable building block for creating complex molecular architectures through reactions such as alkylation, condensation, and cyclization. This document outlines the synthesis of this key malonate derivative and its role in the preparation of a well-known intermediate for Bosentan, a medication used to treat pulmonary artery hypertension.

Synthesis of this compound

The synthesis of this compound is typically achieved through the O-alkylation of guaiacol with a dialkyl halomalonate, such as dimethyl 2-chloromalonate. Two effective protocols are presented below.

Protocol 1: Synthesis using Sodium Hydroxide in Toluene

This protocol describes a robust method for the synthesis of this compound with a high yield.

Experimental Protocol:

-

Dissolve Guaiacol (200 g, 1.61 mol) in toluene (1 L) in a suitable reaction vessel at room temperature.

-

Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.

-

Heat the reaction mixture to reflux and remove the water azeotropically.

-

After the azeotropic removal of water is complete, cool the mixture to 65 °C.

-

Slowly add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) over a period of 30 minutes.

-

Heat the reaction mixture back to reflux and maintain for 3 hours.

-

Cool the reaction mixture and proceed with aqueous work-up.

-

Concentrate the organic phase to yield the final product.[2]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| Guaiacol | 124.14 | 200 | 1.61 | - |

| Sodium Hydroxide | 40.00 | 67.6 | 1.692 | - |

| Dimethyl 2-chloromalonate | 166.55 | 321.8 | 1.93 | - |

| This compound | 254.24 | 385 | 1.51 | 94 |

Protocol 2: Synthesis using Sodium Methoxide in Methanol

This alternative protocol utilizes sodium methoxide as the base and provides a good yield of the desired product.

Experimental Protocol:

-

Prepare a sodium methoxide solution by dissolving sodium (2.3 g, 0.10 mol) in methanol (75 ml).

-

In a separate reaction vessel, prepare a stirred mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol).

-

Slowly add the sodium methoxide solution dropwise to the guaiacol and dimethyl 2-chloromalonate mixture.

-

Stir the reaction mixture at 45 °C for 1 hour.

-

After the reaction is complete, remove the volatile components using a rotary evaporator.

-

Dissolve the residue in toluene.

-

Wash the toluene solution sequentially with deionized water and 1% aqueous sodium bicarbonate.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the product as a viscous oil.[3]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |

| Guaiacol | 124.14 | 12.5 | 0.100 | - |

| Sodium | 22.99 | 2.3 | 0.10 | - |

| Dimethyl 2-chloromalonate | 166.55 | 19.0 | 0.114 | - |

| This compound | 254.24 | 20.0 | 0.0787 | 78.7 |

Characterization Data for this compound:

| Technique | Data |

| Boiling Point | 131 °C[3] |

| ¹H NMR (CDCl₃) | δ 7.12-7.00 (m, 2H), 6.98-6.90 (m, 1H), 6.90-6.82 (m, 1H), 5.27 (s, 1H), 3.85 (s, 3H), 3.84 (s, 6H)[3] |

| ¹³C NMR (CDCl₃) | δ 166.2 (2C), 150.4, 146.0, 124.4, 120.8, 119.0, 112.5, 78.4, 55.8, 53.0 (2C)[3] |

| HRMS (M+H⁺) | Calculated: 255.0869, Measured: 255.0870[3] |

Application in the Synthesis of a Bosentan Intermediate

This compound is a well-established intermediate in the synthesis of Bosentan. The following section outlines its role in this context.

The synthesis of Bosentan is a multi-step process. The initial steps involve the creation of a pyrimidine core, which is then coupled with other fragments. This compound serves as a key building block for introducing the (2-methoxyphenoxy) moiety to the pyrimidine ring system. While the complete synthesis of Bosentan is complex, the initial utilization of this malonate derivative is a critical step.

The general strategy involves the reaction of this compound with a suitably substituted pyrimidine derivative. The malonate portion of the molecule can then be further transformed to construct the final drug architecture.

Visualizing the Synthesis Pathways

The following diagrams illustrate the synthesis of this compound.

Caption: Synthesis routes to this compound.

References

Application Notes and Protocols: Dimethyl 2-(2-methoxyphenoxy)malonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-(2-methoxyphenoxy)malonate is a versatile chemical intermediate prominently utilized in the field of organic and medicinal chemistry.[1][2] Its structure, featuring a reactive malonate core and a methoxyphenyl group, makes it a valuable building block for the synthesis of complex molecular architectures, particularly heterocyclic compounds with therapeutic potential. This document provides detailed application notes, experimental protocols for its synthesis, and its key application in the synthesis of pharmaceutical agents.

Chemical Properties and Data

| Property | Value | Reference |

| CAS Number | 150726-89-9 | [3] |

| Molecular Formula | C₁₂H₁₄O₆ | [3] |

| Molecular Weight | 254.24 g/mol | [3] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [1][2] |

| Solubility | Soluble in common organic solvents such as Dichloromethane and Methanol | [1] |

| Storage | Sealed in a dry environment at room temperature | [1] |

Applications in Organic Synthesis

This compound is a key precursor in the development of various bioactive compounds. Its reactivity allows for a range of chemical transformations, including alkylation, condensation, and cyclization reactions.[1]

Primary Application: Intermediate in the Synthesis of Bosentan

The most significant application of this compound is as a crucial intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. The malonate serves as the foundational unit for constructing the central pyrimidine ring of the Bosentan molecule.

The general workflow for the synthesis of Bosentan starting from this compound involves a multi-step process, beginning with the formation of the core pyrimidine structure.

Caption: Synthetic workflow from the malonate to Bosentan.

Potential Applications in Neurodegenerative Disease Research

While less documented with specific examples, this compound is also noted as a precursor for molecules targeting neurodegenerative diseases.[1] The methoxyphenyl moiety is a common feature in various centrally acting agents, and the malonate functionality provides a versatile handle for constructing diverse molecular scaffolds for neurological drug discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound (Method A)

This protocol is based on the reaction of guaiacol with dimethyl 2-chloromalonate using a sodium methanol solution.[3]

Materials:

-

Guaiacol

-

Dimethyl 2-chloromalonate

-

Sodium metal

-

Methanol

-

Toluene

-

Deionized water

-

1% aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a sodium methanol solution by slowly dissolving sodium metal (2.3 g, 0.10 mol) in methanol (75 ml).

-

To a stirred mixture of guaiacol (12.5 g, 0.100 mol) and dimethyl 2-chloromalonate (19.0 g, 0.114 mol), slowly add the sodium methanol solution dropwise.

-

Stir the reaction mixture at 45°C for 1 hour.

-

After the reaction is complete, remove the volatile components using a rotary evaporator.

-

Dissolve the residue in toluene and wash sequentially with deionized water and 1% aqueous sodium bicarbonate.

-